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Abstract
ART0380 is a potent and selective, orally administered small molecule inhibitor of Ataxia

Telangiectasia and Rad3-related protein (ATR) kinase, a critical regulator of the DNA Damage

Response (DDR) pathway.[1] This document provides a comprehensive overview of the

preclinical and clinical investigations into the antitumor activity of ART0380. The data

presented herein supports the therapeutic potential of ART0380, particularly in tumors with

deficiencies in DNA repair mechanisms, such as those with Ataxia-Telangiectasia Mutated

(ATM) loss of function.[2][3] The mechanism of action, preclinical efficacy in various cancer

models, and the design and results of the pivotal STELLA Phase 1/2a clinical trial

(NCT04657068) are detailed.[4]

Introduction to ART0380 and its Mechanism of
Action
ART0380 targets ATR, a key protein kinase that is activated in response to DNA replication

stress and DNA damage.[5][6] In many cancer cells, there is a high level of endogenous

replication stress, and a dependency on the ATR-mediated checkpoint for survival and

proliferation.[1] Tumors with defects in other DDR proteins, such as ATM, are particularly reliant

on the ATR signaling pathway.[3]
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By inhibiting ATR, ART0380 disrupts the cellular response to DNA damage, leading to the

collapse of replication forks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][6]

This targeted approach exploits the concept of synthetic lethality, where the inhibition of ATR is

selectively lethal to cancer cells that have a pre-existing defect in another DNA repair pathway

(e.g., ATM deficiency).[2][7]

The ATR Signaling Pathway in DNA Damage Response
The ATR signaling pathway is a cornerstone of the cellular defense against genomic instability.

When DNA damage, such as single-strand breaks or replication stress, occurs, ATR is

activated and phosphorylates a cascade of downstream targets, including the checkpoint

kinase 1 (Chk1).[5][8] This signaling cascade orchestrates cell cycle arrest, primarily at the

G2/M checkpoint, allowing time for DNA repair.[9] It also plays a crucial role in stabilizing stalled

replication forks.[5] In tumors with ATM deficiency, the reliance on the ATR-Chk1 pathway for

survival is heightened, making it an attractive therapeutic target.[8]
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Figure 1: Simplified ATR signaling pathway and the mechanism of action of ART0380.

Preclinical Antitumor Activity
Preclinical studies have demonstrated the potent and selective antitumor activity of ART0380
both as a monotherapy and in combination with other anticancer agents.[2][7] These
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investigations have primarily focused on cancer models with defects in DNA repair, particularly

ATM deficiency, highlighting the synthetic lethal interaction with ATR inhibition.[10]

Monotherapy Efficacy in ATM-deficient Models
In preclinical xenograft models of ATM-deficient cancers, ART0380 monotherapy has shown

significant tumor growth inhibition.[2][7][10] While specific quantitative data such as IC50

values and tumor growth inhibition percentages from the full peer-reviewed publication are not

yet publicly available, an abstract presented at the American Association for Cancer Research

(AACR) Annual Meeting in 2023 reported "strong tumour growth inhibition" with both

continuous and intermittent dosing schedules.[7][10]

Table 1: Summary of Preclinical Monotherapy Activity of ART0380

Cancer Model Key Finding Dosing Schedule Reference

ATM-deficient tumor

xenografts

Strong tumor growth

inhibition

Continuous and

Intermittent
[7][10]

Combination Therapy and Synergy
ART0380 has demonstrated synergistic or enhanced efficacy when combined with various

DNA-damaging agents and immunotherapy.[2][7] The rationale for these combinations is to

induce DNA damage with a second agent and then block the subsequent repair mechanism

with ART0380, leading to enhanced cancer cell killing.

Table 2: Preclinical Combination Studies with ART0380
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Combination Agent Therapeutic Class Key Finding Reference

Gemcitabine
Chemotherapy

(Antimetabolite)
Strong synergy [7][10]

Olaparib PARP Inhibitor Strong synergy [7][10]

Irinotecan
Topoisomerase 1

Inhibitor
Strong synergy [7][10]

aPD1
Immuno-oncology

(Checkpoint Inhibitor)
Strong synergy [7][10]

Preclinical Experimental Protocols
The following provides a generalized description of the experimental methodologies likely

employed in the preclinical evaluation of ART0380, based on the available abstract.[7][10]

Cell Lines and Culture: A panel of human cancer cell lines, including those with known ATM

deficiency, would have been used. Cells would be cultured under standard laboratory

conditions.

In Vitro Proliferation Assays: To determine the IC50 values, cells would be treated with

increasing concentrations of ART0380 as a single agent or in combination with other drugs.

Cell viability would be assessed using standard assays such as MTT or CellTiter-Glo.

Xenograft Models: Immunocompromised mice (e.g., nude or SCID) would be implanted with

human cancer cells to establish tumors. Once tumors reached a specified size, mice would

be randomized into treatment groups.

Dosing and Administration: ART0380 would be administered orally, likely as a suspension or

solution, on a continuous or intermittent schedule. Combination agents would be

administered according to their standard preclinical protocols.

Tumor Growth Inhibition Analysis: Tumor volume would be measured regularly throughout

the study. The percentage of tumor growth inhibition (TGI) would be calculated by comparing

the change in tumor volume in treated groups to the control group.
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Pharmacodynamic (PD) Biomarkers: To confirm target engagement, tumor and/or surrogate

tissues would be analyzed for biomarkers of ATR inhibition, such as the phosphorylation of

Chk1 or the induction of γH2AX, a marker of DNA double-strand breaks.[7]
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Figure 2: Generalized workflow for the preclinical evaluation of ART0380.

Clinical Investigation: The STELLA Trial
(NCT04657068)
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The primary clinical investigation of ART0380 is the Phase 1/2a STELLA trial, an open-label,

multi-center study designed to evaluate the safety, tolerability, pharmacokinetics, and

preliminary efficacy of ART0380 as a monotherapy and in combination with gemcitabine or

irinotecan in patients with advanced or metastatic solid tumors.[4]

Study Design and Objectives
The STELLA trial is a multi-part study with dose escalation and expansion cohorts. The primary

objectives of the Phase 1 portion were to determine the recommended Phase 2 dose (RP2D)

and to assess the safety and tolerability of ART0380.[6] The Phase 2a portion is designed to

evaluate the antitumor activity of ART0380 in specific patient populations. Tumor responses

are assessed according to RECIST v1.1 criteria.[11]

Patient Population
The trial enrolled patients with advanced or metastatic solid tumors who have exhausted

standard therapeutic options. A key focus of the expansion cohorts is on patients with tumors

harboring alterations in the ATM gene, predictive of a loss of ATM protein function.[11]

Key Clinical Findings
Data from the STELLA trial, particularly for the combination of ART0380 with low-dose

irinotecan, have been encouraging.[4]

Table 3: Efficacy of ART0380 in Combination with Low-Dose Irinotecan in the STELLA Trial
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Patient Population Endpoint Result Reference

ATM-negative solid

tumors

Confirmed Overall

Response Rate

(cORR)

50% (10/20) [4]

ATM-deficient (ATM-

low or ATM-negative)

solid tumors

Confirmed Overall

Response Rate

(cORR)

37% (14/38) [4]

ATM-low solid tumors

Confirmed Overall

Response Rate

(cORR)

22% (4/18) [4]

ATM-negative cancers
Median Duration of

Response (mDoR)

5.7 months (several

responses ongoing)
[4]

Two confirmed complete responses were observed in patients with heavily pretreated

pancreatic cancer.[4]

Responses were noted in eight different solid tumor types.[4]

The combination of ART0380 and low-dose irinotecan demonstrated a favorable safety

profile and was well-tolerated.[4]

Clinical Trial Protocol Overview
Inclusion Criteria (General): Patients aged 18 years or older with histologically confirmed

advanced or metastatic solid tumors, with at least one measurable lesion as per RECIST

v1.1.[11] Patients must have an ECOG performance status of 0 or 1.[6]

Exclusion Criteria (General): Patients with untreated or symptomatic brain metastases,

significant cardiovascular disease, or prior treatment with an ATR or Chk1 inhibitor.

Treatment Regimens (Selected Cohorts):

Monotherapy: ART0380 administered orally once daily on a continuous or intermittent

schedule.[6]
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Combination with Irinotecan: ART0380 administered orally in combination with a low dose

of intravenous irinotecan.[4]

Assessments: Tumor assessments are performed at baseline and then every 6 weeks for the

first 18 weeks, followed by every 9 weeks.[11] Safety is monitored throughout the study.

Pharmacokinetic and pharmacodynamic assessments are also conducted.[6]

Conclusion and Future Directions
ART0380, a selective ATR inhibitor, has demonstrated promising antitumor activity in both

preclinical models and early-phase clinical trials. The mechanism of action, which exploits the

synthetic lethal relationship with ATM deficiency, provides a strong rationale for its development

in biomarker-selected patient populations. The encouraging response rates observed in the

STELLA trial for the combination of ART0380 with low-dose irinotecan in patients with ATM-

deficient tumors warrant further investigation in larger, randomized trials. Future studies will

likely focus on refining the patient selection criteria, exploring additional combination strategies,

and moving into earlier lines of therapy for specific cancer types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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